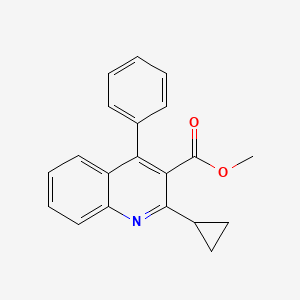

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate

説明

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate typically involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst. This reaction can be carried out in an ionic liquid medium, such as [hmim]PF6, with zinc trifluoromethanesulfonate as the catalyst . The reaction conditions often include refluxing the mixture in methanol (MeOH) with methanesulfonic acid (MsOH) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Custom synthesis and procurement services are available for large-scale production .

化学反応の分析

Types of Reactions

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3

Reduction: LiAlH4, NaBH4

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学的研究の応用

Chemical Synthesis and Research

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Utilizing agents such as potassium permanganate or chromium trioxide.

- Reduction : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution : Involving the replacement of functional groups with halogens or nucleophiles.

These reactions are crucial for developing new derivatives with enhanced properties or functionalities.

Biological Activities

Research has indicated that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications can enhance its antibacterial activity, making it a candidate for developing new antimicrobial agents .

- Antiviral and Anticancer Potential : Investigations into the compound's efficacy against viral infections and cancer cell lines are ongoing. Preliminary results suggest that it may interact with specific molecular targets involved in these diseases, although further studies are needed to elucidate the mechanisms of action.

Medicinal Applications

In the field of medicine, this compound is being explored for its potential therapeutic applications, such as:

- Drug Development : Its unique chemical structure allows for modifications that can lead to new drug candidates targeting various diseases. The compound's interaction with biological pathways may provide insights into designing effective therapeutics .

- Efflux Pump Inhibition : It has been studied as a potential efflux pump inhibitor (EPI), which could enhance the efficacy of existing antibiotics against resistant bacterial strains by preventing their expulsion from bacterial cells .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its synthesis methods are adaptable for large-scale production while maintaining high purity levels, making it suitable for industrial applications.

Case Study 1: Antibacterial Activity Assessment

A series of derivatives based on this compound were synthesized and evaluated for their antibacterial properties against various strains. The study highlighted that certain modifications significantly increased antibacterial activity compared to standard antibiotics like ampicillin and gentamicin. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus, suggesting promising potential for clinical applications .

Case Study 2: Mechanistic Insights into Drug Development

Research focusing on the mechanism of action revealed that this compound interacts with specific enzymes and receptors within targeted pathways. This interaction may modulate biological responses, providing a basis for its use in developing novel therapeutic agents aimed at treating infections and cancer .

作用機序

The mechanism of action of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

類似化合物との比較

Similar Compounds

Methyl 2-methyl-4-phenylquinoline-3-carboxylate: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.

(2E)-3-(3,4-dimethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: This compound contains a chalcone fragment and dimethoxy groups, exhibiting different conformational behavior.

Uniqueness

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. The presence of this group may enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various applications.

生物活性

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This article presents a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Structural Characteristics

The structure of this compound features a quinoline ring system with a cyclopropyl group and a phenyl moiety. These structural components are crucial for its biological activity, as they influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Key Findings:

- Cell Line Testing : The compound demonstrated potent activity against the COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) cell lines. The IC50 values were reported as follows:

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with the colchicine-binding pocket of tubulin, leading to cell cycle arrest and apoptosis in treated cells. This mechanism is consistent with other quinolone derivatives that target microtubule dynamics .

- Structure-Activity Relationship (SAR) : Modifications to the phenyl group significantly affect the anticancer potency of quinoline derivatives. The presence of electron-donating groups enhances activity, while electron-withdrawing groups diminish it .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

Research Insights:

- In Vitro Studies : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus epidermidis .

- Comparative Efficacy : In comparative studies with other quinoline derivatives, this compound exhibited higher antimicrobial efficacy than several related compounds .

Antiparasitic Activity

The potential of this compound as an antiparasitic agent has also been explored.

Findings:

- Leishmaniasis : The compound demonstrated significant activity against Leishmania donovani amastigotes, inhibiting their growth effectively at micromolar concentrations .

- Mechanism : The antiparasitic action is believed to involve interference with the parasite's oxidative stress defense mechanisms, promoting apoptosis in infected macrophages .

Data Summary

| Biological Activity | Cell Line/Pathogen | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | COLO205 | 0.32 µM | Tubulin binding |

| H460 | 0.89 µM | Apoptosis induction | |

| Antimicrobial | S. epidermidis | - | Cell wall disruption |

| Antiparasitic | L. donovani | - | Oxidative stress interference |

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated various quinolone derivatives, including this compound, revealing its superior potency in inhibiting cancer cell proliferation compared to traditional chemotherapeutics . -

Case Study on Antimicrobial Properties :

In a comparative analysis of several quinoline derivatives, this compound was found to be effective against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

特性

IUPAC Name |

methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGIMCZZDJUYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857071 | |

| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868536-53-2 | |

| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。